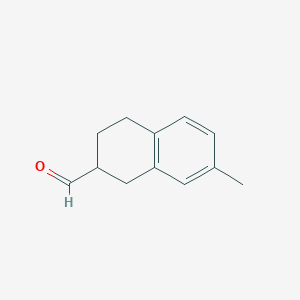
7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₄O It is a derivative of tetrahydronaphthalene, characterized by the presence of a methyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 7-methyl-1,2,3,4-tetrahydronaphthalene to introduce the aldehyde group at the 2-position. This process often requires specific catalysts such as palladium on carbon (Pd/C) and controlled reaction conditions, including temperature and pressure adjustments .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent product yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for achieving high purity and yield in industrial settings .
化学反应分析
Types of Reactions: 7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: 7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 7-Methyl-1,2,3,4-tetrahydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane dynamics and signaling pathways .
相似化合物的比较
1,2,3,4-Tetrahydronaphthalene: A parent compound without the methyl and aldehyde groups.
7-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the aldehyde group.
2-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with the methyl group at a different position.
属性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H14O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2,4,6,8,10H,3,5,7H2,1H3 |
InChI 键 |
QHKBHNIONMQOLV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CCC(C2)C=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


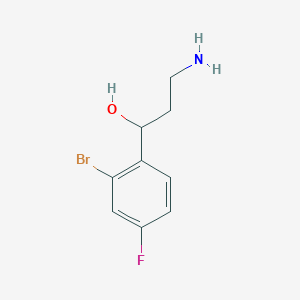

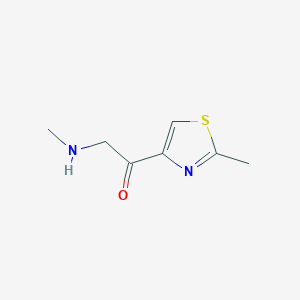
![Spiro[4.5]decane-6-sulfonyl chloride](/img/structure/B13161339.png)
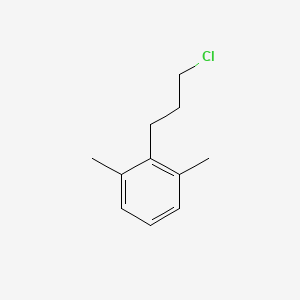
![3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13161345.png)
![tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13161350.png)
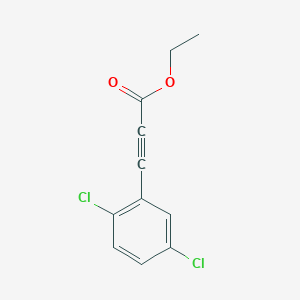

![1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one](/img/structure/B13161396.png)
![Ethyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13161398.png)
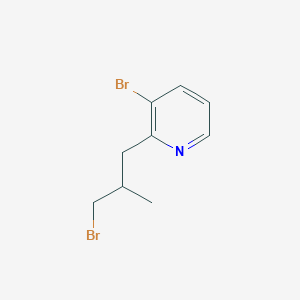
![1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13161428.png)

